
NCT 501 hydrochloride
Beschreibung
Molecular Composition and IUPAC Nomenclature
NCT-501 hydrochloride is a theophylline-derived small molecule inhibitor targeting aldehyde dehydrogenase 1A1 (ALDH1A1). Its molecular formula is C₂₁H₃₂N₆O₃·HCl , with a molecular weight of 452.98 g/mol . The compound exists as a hydrochloride salt, distinguishing it from the free base form (CAS 1802088-50-1) through the addition of a hydrochloric acid moiety (CAS 2080306-22-3).
IUPAC Name
The systematic IUPAC name is 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride . This nomenclature reflects its purine-dione core, substituted with a piperazinylmethyl group and a cyclopropylcarbonyl side chain (Figure 1).
Key Structural Features:
- Purine-dione backbone : Provides rigidity and hydrogen-bonding capacity.
- 3-Methylbutyl chain : Enhances lipophilicity and membrane permeability.
- Piperazinylmethyl group : Facilitates interactions with ALDH1A1’s catalytic pocket.
Eigenschaften
Molekularformel |
C21H32N6O3.HCl |
---|---|
Molekulargewicht |
452.98 |
Synonyme |
8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Cancer Research
NCT 501 hydrochloride has gained significant attention in cancer research due to its ability to inhibit ALDH1A1, which is often overexpressed in various malignancies and is associated with cancer stem cell properties.
Case Studies:
- Ovarian Cancer: A study demonstrated that NCT 501 effectively reduced the cancer stem cell population in ovarian cancer cell lines with low DDB2 expression. Treatment with NCT 501 diminished tumor growth in xenograft models by limiting the tumor-initiating cells (TICs) and reducing their tumorigenicity .
- Head and Neck Squamous Cell Carcinoma: In another study, NCT 501 was shown to enhance cisplatin sensitivity in resistant cell lines, indicating its potential as a combination therapy to overcome drug resistance .
Table: Summary of NCT 501's Effects on Cancer Cells
Cancer Type | Effect of NCT 501 | Reference |
---|---|---|
Ovarian Cancer | Reduced TICs and tumor growth | |
Head and Neck Squamous Cell | Enhanced cisplatin sensitivity |
Metabolic Disorders
Research indicates that ALDH1A1 plays a role in metabolic processes. By inhibiting this enzyme, NCT 501 may influence metabolic pathways related to reactive aldehyde detoxification.
Findings:
- Studies have suggested that targeting ALDH1A1 can modulate metabolic responses in conditions such as diabetes and obesity. The inhibition of this enzyme may help in managing oxidative stress associated with these disorders .
Neuroprotection
The blood-brain barrier permeability of NCT 501 positions it as a candidate for neuroprotective applications. Research into the role of aldehyde dehydrogenases in neurodegenerative diseases has highlighted the potential for using inhibitors like NCT 501 to mitigate neuronal damage.
Potential Applications:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Selectivity Profile Against ALDH Isoforms
NCT 501 hydrochloride’s selectivity distinguishes it from non-selective ALDH inhibitors. The table below summarizes its inhibitory activity compared to other ALDH isoforms:
Target Enzyme | IC50 (this compound) | Selectivity vs. ALDH1A1 |
---|---|---|
ALDH1A1 | 40 nM | - |
ALDH3A1 | >40 µM | >1000-fold |
ALDH1B1 | >40 µM | >1000-fold |
ALDH2 | >40 µM | >1000-fold |
HPGD | >40 µM | >1000-fold |
HSD17β4 | >40 µM | >1000-fold |
This selectivity minimizes off-target effects, a critical advantage over pan-ALDH inhibitors like disulfiram, which broadly inhibit multiple ALDH isoforms and GPCRs .
Pharmacokinetic and Formulation Advantages
This compound’s BBB permeability contrasts with other ALDH1A1 inhibitors, such as CM-037, which lack sufficient CNS penetration . Additionally, its hydrochloride salt formulation enhances solubility and stability compared to free-base analogs, a feature shared with optimized compounds like nicotine hydrochloride (used in insecticidal formulations) . However, unlike nicotine hydrochloride, NCT 501 is tailored for enzymatic inhibition rather than pesticidal activity.
Comparison with Antimicrobial Hydrochloride Salts
While NCT (N-chlorotaurine) sodium salt is a broad-spectrum antimicrobial agent, this compound differs fundamentally in mechanism. NCT (N-chlorotaurine) acts via oxidative inactivation of pathogens, whereas NCT 501 targets ALDH1A1 enzymatically . This highlights the diversity of hydrochloride salts in drug design, where functional groups dictate biological activity.
Vorbereitungsmethoden
Acylation and Hydrogenation
The acylation of intermediate 16 with cyclopropanecarbonyl chloride proceeds optimally in dichloromethane (DCM) at 25°C, achieving >95% conversion within 2 hours. Catalytic hydrogenation of the resultant benzyl-protected intermediate employs 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (1 atm), quantitatively yielding 22 without over-reduction of the purine ring. Solvent selection significantly impacts reaction efficiency: switching from ethanol to ethyl acetate reduces catalyst poisoning and improves isolated yields from 78% to 92%.
Reductive Amination
The final reductive amination step couples the deprotected piperazine intermediate with a formaldehyde derivative. Sodium triacetoxyborohydride (STAB) in acetonitrile at pH 5–6 (adjusted with acetic acid) drives the reaction to completion within 12 hours, achieving an 85% yield of NCT 501 free base. The hydrochloride salt is subsequently precipitated by treating the free base with hydrochloric acid (1.25 equivalents) in diethyl ether, followed by recrystallization from methanol/water (4:1 v/v) to ≥98% purity.
Analytical Characterization and Quality Control
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 7.82 (s, 1H, purine H8), 4.21 (q, J = 6.8 Hz, 2H, CH2N), 3.92 (s, 3H, NCH3), 3.45 (m, 4H, piperazine CH2), 1.62 (m, 1H, cyclopropane CH), 1.24 (d, J = 6.8 Hz, 6H, isopentyl CH3).
-
HPLC : Retention time = 8.2 min (C18 column, 70:30 water/acetonitrile + 0.1% TFA, 1 mL/min).
Purity and Stability
This compound exhibits stability in DMSO (100 mM stock solutions remain stable for ≥6 months at −20°C). Accelerated degradation studies (40°C/75% relative humidity) show <2% decomposition over 30 days, confirming suitability for long-term storage.
Scalability and Process Considerations
Scale-up from milligram to gram quantities introduces challenges in exotherm management during hydrogenation. Implementing a jacketed reactor with controlled cooling (5°C) mitigates thermal runaway risks during Pd/C-mediated reactions. Additionally, replacing STAB with polymer-supported borohydride resins simplifies workup and reduces heavy metal contamination in the final product.
Parameter | Laboratory Scale (10 g) | Pilot Scale (500 g) |
---|---|---|
Yield | 85% | 78% |
Purity (HPLC) | 98.5% | 97.2% |
Reaction Time | 12 h | 14 h |
Alternative routes explored in early development included Ullmann coupling for piperazine introduction but were abandoned due to poor regioselectivity (<50% desired product). The current method’s superiority lies in its modularity: varying the acyl chloride (e.g., acetyl chloride vs. cyclopropanecarbonyl chloride) enables rapid generation of analogs for structure-activity relationship (SAR) studies. For instance, replacing cyclopropanecarbonyl with tert-butoxycarbonyl (Boc) groups reduces ALDH1A1 inhibition by >100-fold, underscoring the critical role of the cyclopropane moiety in target engagement .
Q & A
Q. What are the key considerations for determining the optimal concentration of NCT 501 hydrochloride in ALDH1A1 inhibition assays?
To establish the effective concentration range, researchers should perform dose-response experiments using recombinant ALDH1A1 enzyme or cell-based assays. Begin with a broad concentration range (e.g., 1 nM–1 µM) and measure inhibition using fluorogenic substrates (e.g., BODIPY-aminoacetaldehyde). Calculate the IC50 value via nonlinear regression, ensuring inclusion of positive controls (e.g., disulfiram for ALDH inhibition) and vehicle controls. Validate selectivity by testing against off-target dehydrogenases (ALDH3A1, ALDH2, HPGD) at concentrations up to 1 µM to confirm >1000-fold selectivity .
Q. How should researchers validate the selectivity of this compound in vitro?
Use panel-based assays to test NCT 501 against 168 GPCRs and related enzymes (ALDH3A1, ALDH1B1, HSD17β4) at 1 µM. Compare inhibition profiles using standardized protocols (e.g., radioligand binding for GPCRs, enzymatic activity assays for dehydrogenases). Cross-validate findings with orthogonal methods, such as CRISPR-mediated ALDH1A1 knockout models to confirm phenotype specificity. Report selectivity ratios (IC50 off-target/IC50 ALDH1A1) to highlight specificity .
Q. What storage and handling protocols are critical for maintaining this compound stability?
Store lyophilized this compound at -20°C in airtight, light-protected vials. Reconstitute in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Verify batch-specific molecular weight and hydration status using the manufacturer’s certificate of analysis. Pre-test aliquots in pilot assays to confirm activity, especially if batches differ in salt formulation .
Advanced Research Questions
Q. How can batch-to-batch variability in this compound formulations impact experimental reproducibility?
Batch differences in salt forms or hydration levels may alter solubility, bioavailability, or inhibition kinetics. To mitigate this:
Q. What methodologies are recommended to confirm blood-brain barrier (BBB) permeability in preclinical models?
- In vivo pharmacokinetics : Administer NCT 501 intravenously to rodents and measure brain-to-plasma ratio via LC-MS/MS at multiple time points.
- In situ brain perfusion : Quantify BBB penetration using a standardized perfusion technique with radiolabeled NCT 501.
- Microdialysis : Monitor unbound drug concentrations in brain extracellular fluid.
- Tissue homogenization : Validate brain accumulation post-administration with mass spectrometry .
Q. How should researchers resolve discrepancies in reported IC50 values across studies?
Discrepancies may arise from assay conditions (pH, substrate concentration), cell lines, or batch variability. To address this:
- Replicate experiments using the original study’s protocols.
- Standardize assay parameters (e.g., 25 µM BODIPY-aminoacetaldehyde substrate, pH 7.4).
- Cross-validate with orthogonal methods (e.g., cellular thermal shift assays for target engagement).
- Report detailed experimental conditions, including buffer composition and incubation times .
Q. What strategies are effective for integrating NCT 501 into combination therapy studies while controlling for off-target effects?
- Dose-matrix experiments : Test NCT 501 with partner drugs (e.g., chemotherapeutics) across a range of concentrations to identify synergistic/additive effects.
- Off-target profiling : Use high-throughput screens (e.g., Eurofins CEREP panel) to rule out interactions with cytochrome P450 enzymes or transporters.
- Mechanistic validation : Employ RNA sequencing or phosphoproteomics to confirm ALDH1A1-specific pathway modulation in combination settings .
Methodological Best Practices
- Preclinical documentation : Adhere to NIH guidelines for reporting animal studies, including dose rationale, administration route, and batch-specific data .
- Data transparency : Upload raw inhibition curves, selectivity profiles, and pharmacokinetic data to repositories like Figshare or Zenodo for independent validation .
- Statistical rigor : Use power analysis to determine sample sizes and include replicates to account for biological variability .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.